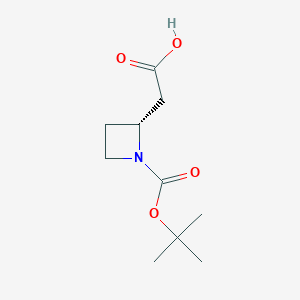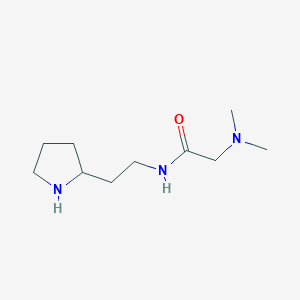
(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various fields of study. It is an amino acid derivative that has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid has been found to have potential applications in various fields of study, including medicinal chemistry, drug discovery, and peptide synthesis. It has been used as a building block for the synthesis of various peptides and peptidomimetics. It has also been studied for its potential use as a drug target for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use as an anti-cancer agent. Additionally, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid in lab experiments is its ability to act as a building block for the synthesis of various peptides and peptidomimetics. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the study of (R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid. One direction is the study of its potential use as a drug target for the treatment of various diseases. Another direction is the study of its mechanism of action and its potential use in the development of new drugs. Additionally, further studies are needed to determine the safety and toxicity of this compound, which can affect its potential applications in various fields of study.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various fields of study. It has been synthesized using different methods and has been found to exhibit interesting biochemical and physiological effects. Further studies are needed to determine its potential use as a drug target and its mechanism of action, as well as its safety and toxicity.
Synthesemethoden
(R)-2-(1-(tert-Butoxycarbonyl)azetidin-2-yl)acetic acid can be synthesized using different methods. One of the most commonly used methods is the asymmetric synthesis method. This method involves the use of chiral catalysts to produce the desired enantiomer. Another method is the racemic synthesis method, which involves the use of racemic mixtures to produce both enantiomers of the compound.
Eigenschaften
IUPAC Name |
2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLPFPLPMZEOQB-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-bromo-7H-benzo[c]carbazole](/img/structure/B6591301.png)
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate oxalate](/img/structure/B6591308.png)



![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)


![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)